

Furcatin: A Technical Guide to its Discovery, Properties, and Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Furcatin

Cat. No.: B600411

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Furcatin**, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community due to its unique chemical structure and specific enzymatic interactions. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of **Furcatin**, with a focus on its isolation, the enzyme responsible for its hydrolysis, and its potential biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Discovery and History

Furcatin, systematically named 4-(2-Propen-1-yl)phenyl 6-O-D-apio- β -D-furanosyl- β -D-glucopyranoside, was first identified as a natural constituent of *Viburnum furcatum*, a species of flowering plant in the Adoxaceae family.^[1] While the precise first report of its isolation and structural elucidation is not readily available in widely indexed scientific literature, a significant publication by Ahn et al. in 2004 brought **Furcatin** to the forefront of biochemical research. This study was the first to isolate and characterize **Furcatin** hydrolase, a specific enzyme from *Viburnum furcatum* that hydrolyzes **Furcatin**.^{[2][3]} This discovery pointed towards a defined biological role for **Furcatin** within the plant, likely as a precursor to a defensive or signaling molecule.

Physicochemical Properties

Furcatin is a disaccharide derivative with a molecular formula of $C_{20}H_{28}O_{10}$ and a molecular weight of 428.43 g/mol .^{[4][5]} Its structure consists of a p-allylphenol (chavicol) aglycone linked to a β -D-glucopyranoside, which is further substituted at the 6-position with a β -D-apiofuranosyl moiety. The presence of the unusual apiose sugar makes **Furcatin** a subject of interest in carbohydrate chemistry.

Table 1: Physicochemical Properties of **Furcatin**

Property	Value	Reference(s)
Molecular Formula	$C_{20}H_{28}O_{10}$	[4][5]
Molecular Weight	428.43 g/mol	[4][5]
IUPAC Name	(2R,3S,4S,5R,6S)-2- [(2R,3R,4R)-3,4-dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxymethyl]-6-(4-prop-2- enylphenoxy)oxane-3,4,5-triol	[4]
PubChem CID	442789	[4][5]

Isolation and Synthesis

Isolation from Natural Sources

Furcatin is isolated from the leaves of *Viburnum furcatum*. While a highly detailed, step-by-step protocol is not published, the general procedure involves extraction with a polar solvent followed by chromatographic purification.

Experimental Protocol: General Isolation of **Furcatin**

- Extraction: Dried and powdered leaves of *Viburnum furcatum* are extracted with methanol.
- Solvent Partitioning: The methanol extract is concentrated and partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous layer containing the glycosides is retained.

- Chromatography: The aqueous extract is then subjected to a series of column chromatography steps. This typically involves using silica gel and eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing **Furcatin** are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

The yield of **Furcatin** from Viburnum furcatum leaves has not been quantitatively reported in the available literature.

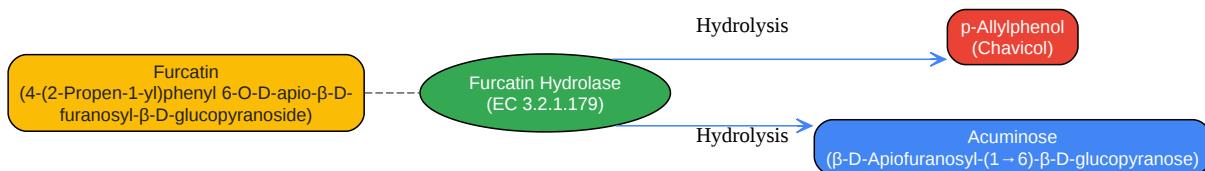
Chemical Synthesis

To date, a total chemical synthesis of **Furcatin** has not been reported in the scientific literature. The synthesis of such a complex glycoside would present several challenges, including the stereoselective formation of the two glycosidic bonds and the introduction of the apiose sugar. However, general methods for the synthesis of phenyl glycosides are well-established and would likely form the basis for a future synthetic route to **Furcatin**. These methods often involve the coupling of a protected glycosyl donor with the phenolic aglycone.

Biochemical Aspects: Furcatin Hydrolase

A key aspect of **Furcatin**'s biochemistry is its specific hydrolysis by the enzyme **Furcatin** hydrolase (EC 3.2.1.179).^[2] This enzyme, isolated from Viburnum furcatum, is a disaccharide-specific β -glucosidase that cleaves the glycosidic bond between the p-allylphenol aglycone and the acuminose (β -D-apiofuranosyl-(1 \rightarrow 6)- β -D-glucopyranose) disaccharide.^{[2][6]}

Table 2: Kinetic Properties of **Furcatin** Hydrolase


Parameter	Value	Reference(s)
Substrate	Furcatin	[2][3]
Products	p-Allylphenol and Acuminose	[2][6]
K_m	2.2 mM	[2][3]

Experimental Protocol: **Furcatin** Hydrolase Activity Assay

- Reaction Mixture: A typical assay mixture contains **Furcatin** as the substrate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).
- Enzyme Addition: The reaction is initiated by the addition of purified **Furcatin** hydrolase or a crude enzyme extract.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
- Reaction Termination: The reaction is stopped, typically by the addition of a strong base (e.g., sodium carbonate) or by heat inactivation.
- Quantification of Product: The amount of released p-allylphenol is quantified. This can be done spectrophotometrically by measuring the absorbance at a specific wavelength or by using HPLC.

Signaling Pathway: Enzymatic Hydrolysis of Furcatin

The hydrolysis of **Furcatin** by **Furcatin** hydrolase represents a simple yet significant metabolic pathway. This process releases the aglycone, p-allylphenol, which is a known volatile compound. It is hypothesized that this pathway is part of a plant defense mechanism, where the non-volatile and stable **Furcatin** is stored in the plant tissues and is rapidly converted to the more biologically active p-allylphenol upon tissue damage, such as during herbivory.

[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of **Furcatin** by **Furcatin** hydrolase.

Biological Activity

There is currently no published data on the specific biological activities (e.g., antimicrobial, cytotoxic) of purified **Furcatin**. However, the biological activity of its aglycone, p-allylphenol (chavicol), and related phenylpropanoids is well-documented. p-Allylphenol is known to possess antimicrobial and antifungal properties. The enzymatic release of this compound from **Furcatin** suggests a potential role for **Furcatin** as a precursor to a defensive agent in *Viburnum furcatum*. Further research is needed to determine if **Furcatin** itself exhibits any intrinsic biological activity or if its sole purpose is as a stable storage form of p-allylphenol.

Conclusion and Future Perspectives

Furcatin stands as an interesting natural product with a unique structure and a specific enzymatic pathway for its activation. While its discovery and the characterization of its hydrolase have provided valuable insights, significant gaps in our knowledge remain. The lack of a reported total synthesis of **Furcatin** presents an opportunity for synthetic organic chemists. Furthermore, a thorough investigation into the biological activities of **Furcatin** is warranted to determine if it possesses any pharmacological properties beyond being a precursor to p-allylphenol. The detailed study of **Furcatin** and its metabolic pathway could provide a deeper understanding of plant defense mechanisms and may unveil new avenues for the development of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. *Viburnum furcatum* - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Furcatin hydrolase from *Viburnum furcatum* Blume is a novel disaccharide-specific acuminosidase in glycosyl hydrolase family 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside | C20H28O10 | CID 442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-PROPENYL)PHENYL-beta-D-GLUCOPYRANOSIDE | C15H20O6 | CID 44390556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Furcatin: A Technical Guide to its Discovery, Properties, and Enzymatic Hydrolysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600411#discovery-and-history-of-furcatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com